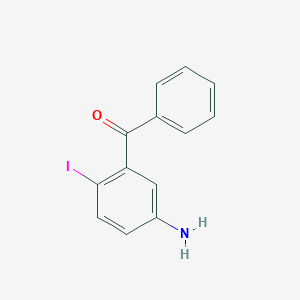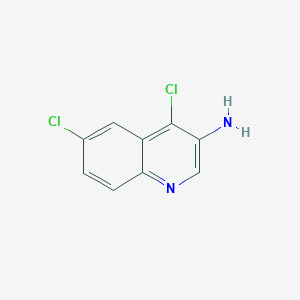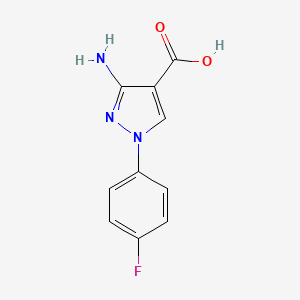
Dichloro(1,10-phenanthroline)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(1,10-phenanthroline)zinc is a coordination compound where zinc is bonded to two chlorine atoms and a bidentate ligand, 1,10-phenanthroline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(1,10-phenanthroline)zinc can be synthesized through the reaction of zinc chloride with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves dissolving zinc chloride in a solvent such as ethanol or methanol, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is usually isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(1,10-phenanthroline)zinc can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other ligands, such as phosphines or amines, under suitable conditions.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The 1,10-phenanthroline ligand can coordinate with other metal centers, forming polynuclear complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the zinc center.
Coordination Reactions: Additional metal salts and coordinating solvents are used to facilitate the formation of polynuclear complexes.
Major Products Formed
Substitution Reactions: Products include new zinc complexes with different ligands.
Oxidation and Reduction Reactions: Products include zinc complexes with altered oxidation states.
Coordination Reactions: Products include polynuclear zinc complexes with multiple metal centers.
Applications De Recherche Scientifique
Dichloro(1,10-phenanthroline)zinc has several scientific research applications:
Mécanisme D'action
The mechanism of action of dichloro(1,10-phenanthroline)zinc involves its ability to coordinate with other molecules through its zinc center and 1,10-phenanthroline ligand. This coordination can alter the electronic properties of the compound, making it an effective catalyst or a useful material in various applications. The zinc center can also participate in redox reactions, further enhancing its versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro(2,9-dimethyl-1,10-phenanthroline)zinc
- Dichloro(4,7-dimethyl-1,10-phenanthroline)zinc
- Dichloro(4,7-dibromo-1,10-phenanthroline)zinc
Uniqueness
Dichloro(1,10-phenanthroline)zinc is unique due to its specific ligand structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly effective in certain catalytic and material science applications .
Propriétés
Formule moléculaire |
C12H8Cl2N2Zn |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
dichlorozinc;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Clé InChI |
CXONNWOFFVKDLI-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Zn]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)




![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)




